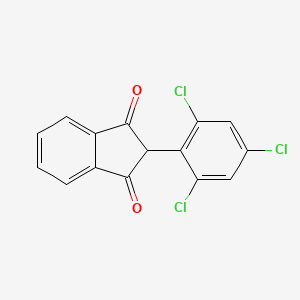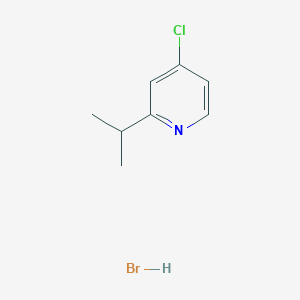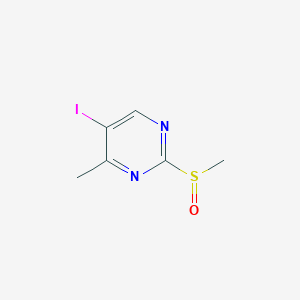
2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a trichlorophenyl group attached to an indene-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2,4,6-trichlorophenyl derivatives with indene-dione precursors. One common method involves the use of palladium-catalyzed carbonylation reactions. For example, 2,4,6-trichlorophenyl formate can be reacted with 2-iodofluorene in the presence of palladium(II) acetate, Xantphos, and triethylamine in toluene to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: Electrophilic substitution reactions can occur on the trichlorophenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or tetrahydrofuran.
Major Products
The major products formed from these reactions include quinones, diols, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of certain enzymes or as a modulator of specific signaling pathways. Its effects are mediated through the binding to active sites on target proteins, leading to changes in their activity and function .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione include:
2,4,6-Trichlorophenol: A chlorinated phenol used as a fungicide and antiseptic.
2,4,6-Trichlorophenyl isothiocyanate: A derivative used in organic synthesis.
2,4,6-Trichlorophenyl chlorosulfate: Used in the preparation of sulfonamides.
Uniqueness
This compound is unique due to its indene-dione structure combined with a trichlorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C15H7Cl3O2 |
|---|---|
分子量 |
325.6 g/mol |
IUPAC名 |
2-(2,4,6-trichlorophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H7Cl3O2/c16-7-5-10(17)12(11(18)6-7)13-14(19)8-3-1-2-4-9(8)15(13)20/h1-6,13H |
InChIキー |
SSAGVXCOTZEUGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylbenzo[g]quinazolin-4-amine](/img/structure/B13668707.png)

![1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol](/img/structure/B13668743.png)

![N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide](/img/structure/B13668754.png)


![2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate](/img/structure/B13668775.png)





![3-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13668792.png)
